molecular formula C10H20N2O2 B1456917 Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate CAS No. 1158758-59-8

Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate

Cat. No.: B1456917
CAS No.: 1158758-59-8
M. Wt: 200.28 g/mol
InChI Key: KYRWEDDXBNZACB-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a solid compound that is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-methylpyrrolidine with a carboxylating agent. One common method is the reaction of tert-butyl 3-amino-3-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its amino group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a tert-butyl group and an amino group on the pyrrolidine ring. These features contribute to its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications .

Properties

IUPAC Name

tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(4,11)7-12/h5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRWEDDXBNZACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725598
Record name tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158758-59-8
Record name tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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